

Technical Support Center: CNS-Targeted Kinase Inhibitor (CTKI-266)

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Compound of Interest		
Compound Name:	BTT-266	
Cat. No.:	B15618137	Get Quote

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Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for CTKI-266 in the CNS?

A1: CTKI-266 is a potent, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Its therapeutic rationale is based on reducing the hyperactivation of the LRRK2 signaling pathway, which is implicated in the pathogenesis of certain neurodegenerative diseases. The inhibitor is designed with high blood-brain barrier permeability to effectively reach its target in the central nervous system.

Q2: What is the recommended solvent for in vivo administration of CTKI-266?

A2: For in vivo studies, CTKI-266 can be formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. We recommend preparing fresh formulations daily and administering them via intraperitoneal (IP) injection or oral gavage. Always perform a small-scale solubility test before preparing the bulk formulation.

Q3: How can I confirm target engagement of CTKI-266 in the brain?



A3: Target engagement can be assessed by measuring the phosphorylation of the LRRK2 substrate Rab10 (pRab10) in brain tissue lysates via Western blot or ELISA. A significant reduction in pRab10 levels in CTKI-266-treated animals compared to vehicle controls indicates successful target engagement.

Troubleshooting Guide

Q4: I am observing low brain-to-plasma concentration ratios for CTKI-266 in my PK studies. What are the potential causes and solutions?

A4: Low brain exposure can be due to several factors. Please see the table below for potential causes and troubleshooting steps.

Potential Cause	Troubleshooting Steps
P-glycoprotein (P-gp) Efflux	Co-administer with a known P-gp inhibitor (e.g., verapamil) in a pilot study to assess if brain penetration improves. If so, compound optimization to reduce P-gp liability may be needed.
Poor Formulation/Solubility	Ensure the compound is fully dissolved in the vehicle. Try sonicating the formulation for 5-10 minutes. Consider alternative formulation vehicles after consulting solubility data.
Rapid Metabolism	Analyze plasma and brain samples for major metabolites. If rapid metabolism is confirmed, a different dosing regimen (e.g., more frequent administration) or structural modification of the compound may be necessary.
Experimental Error	Verify the accuracy of tissue harvesting and homogenization procedures. Ensure the bioanalytical method (e.g., LC-MS/MS) is properly validated for brain tissue matrix.



Q5: My Western blot results for pRab10 show high variability between animals in the same treatment group. How can I improve consistency?

A5: High variability in target engagement readouts is a common challenge. Key factors to control are:

- Time of Tissue Collection: Ensure that all animals are euthanized and tissues are harvested at the exact same time point post-dose, as the pharmacokinetic and pharmacodynamic effects can be transient.
- Tissue Processing: Immediately snap-freeze brain tissue in liquid nitrogen after collection to preserve phosphorylation states. Use phosphatase inhibitors in all lysis buffers.
- Loading Controls: Normalize pRab10 signal to total LRRK2 or a stable housekeeping protein (e.g., GAPDH, β-actin) to account for any variations in protein loading.

Experimental Protocols

Protocol 1: In Vivo CNS Delivery and Pharmacokinetic Analysis

- Animal Dosing: Administer CTKI-266 (e.g., 10 mg/kg) or vehicle to male C57BL/6 mice (n=3-5 per group) via intraperitoneal injection.
- Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose), collect blood via cardiac puncture into EDTA-coated tubes. Immediately thereafter, perfuse the animals with ice-cold saline and harvest the brain.
- Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.
- Brain Homogenization: Weigh the brain tissue and homogenize it in 4 volumes of ice-cold PBS using a mechanical homogenizer.
- Compound Extraction: Extract CTKI-266 from plasma and brain homogenate samples using protein precipitation with 3 volumes of acetonitrile containing an internal standard.



- LC-MS/MS Analysis: Centrifuge the samples, collect the supernatant, and analyze the concentration of CTKI-266 using a validated LC-MS/MS method.
- Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

Protocol 2: Western Blot for Target Engagement (pRab10)

- Protein Extraction: Lyse brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- · Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies against pRab10 (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry: Quantify the band intensities and normalize the pRab10 signal to the loading control.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of CTKI-266 (10 mg/kg, IP)



Parameter	Plasma	Brain
Cmax (ng/mL)	1250 ± 180	980 ± 150
Tmax (hr)	0.5	1.0
AUC (ng*hr/mL)	4800	3600

| Brain/Plasma Ratio (Kp) | - | 0.75 |

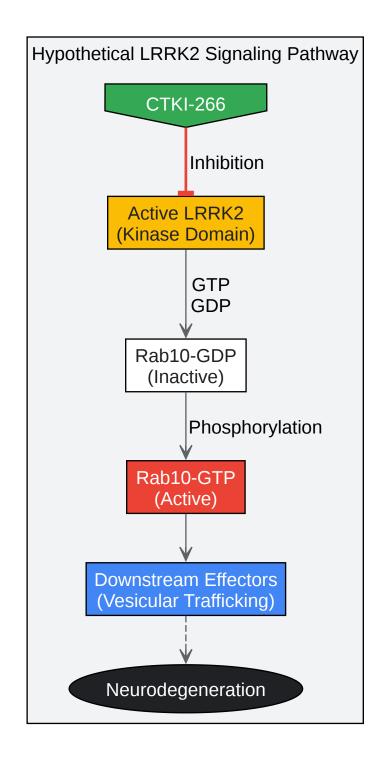
Table 2: In Vitro Potency and Permeability

Assay	Result
LRRK2 IC50 (nM)	5.2
MDCK-MDR1 Papp A->B (10 ⁻⁶ cm/s)	8.5

| MDCK-MDR1 Efflux Ratio | 1.2 |

Visualizations

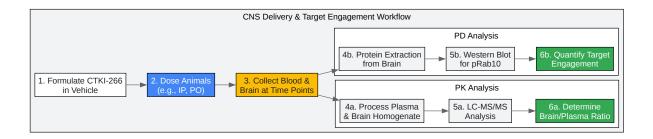




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Caption: Mechanism of CTKI-266 in the LRRK2 signaling pathway.





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Caption: Workflow for in vivo CNS delivery and analysis of CTKI-266.

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